Methyl 3-bromo-5,6-diamino-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is an organic compound with the molecular formula C8H8BrFN2O2. This compound is a derivative of benzoic acid and contains bromine, fluorine, and amino functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a fluorobenzoate derivative, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or nitro groups to less oxidized states.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amino groups, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-bromo-2-fluorobenzoate
Uniqueness
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is unique due to the presence of both amino groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups or have them in different positions.
Properties
Molecular Formula |
C8H8BrFN2O2 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 2,3-diamino-5-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C8H8BrFN2O2/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2H,11-12H2,1H3 |
InChI Key |
CXTFLJKYEJTXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.